molecular formula C21H22N4O3 B5143649 2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide

2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide

Cat. No.: B5143649
M. Wt: 378.4 g/mol
InChI Key: CJMALBLBAUCSCB-AQTBWJFISA-N
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Description

2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzohydrazide core linked to a pyrazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-methylbenzohydrazide
  • 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-ethylbenzohydrazide

Uniqueness

2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group and a propan-2-yl substituent. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14(2)24(23-20(27)17-11-7-8-12-19(17)26)13-18-15(3)22-25(21(18)28)16-9-5-4-6-10-16/h4-14,26H,1-3H3,(H,23,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMALBLBAUCSCB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CN(C(C)C)NC(=O)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\N(C(C)C)NC(=O)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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